An In-Depth Technical Guide to 1-(Bromomethyl)pyrrolidin-2-one for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1-(Bromomethyl)pyrrolidin-2-one for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Bromomethyl)pyrrolidin-2-one (CAS No. 93287-12-8), a key building block in modern medicinal chemistry. Its unique structural features, combining a reactive bromomethyl group with the versatile pyrrolidinone scaffold, make it a valuable intermediate in the synthesis of a range of pharmaceutically active compounds. This document details its physicochemical characteristics, spectral data, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1][2] Its five-membered lactam structure offers a combination of desirable properties, including metabolic stability, the ability to form hydrogen bonds, and a three-dimensional geometry that can effectively present substituents for interaction with biological targets. The introduction of a reactive bromomethyl group at the nitrogen atom of the pyrrolidin-2-one core, as in 1-(Bromomethyl)pyrrolidin-2-one, creates a highly versatile electrophilic intermediate for the synthesis of more complex molecules.[3][4]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 1-(Bromomethyl)pyrrolidin-2-one is essential for its effective use in synthesis and process development.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | 1-(Bromomethyl)pyrrolidin-2-one | - |
| CAS Number | 93287-12-8 | [4][5][6] |
| Molecular Formula | C₅H₈BrNO | [5][6] |
| Molecular Weight | 178.03 g/mol | [5][6] |
| SMILES | O=C1N(CBr)CCC1 | [5] |
Figure 1: Chemical structure of 1-(Bromomethyl)pyrrolidin-2-one.
Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 268.5 ± 23.0 °C at 760 mmHg | - |
| Density | 1.541 ± 0.06 g/cm³ | - |
| Flash Point | 116.2 ± 22.6 °C | - |
| LogP | 0.89910 | [4] |
Note: These values are computationally predicted and should be used as estimates. Experimental verification is recommended.
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the identification and quality control of 1-(Bromomethyl)pyrrolidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons and the bromomethyl group. The methylene protons of the bromomethyl group (-CH₂Br) are anticipated to appear as a singlet in the downfield region, typically around 5.0-5.5 ppm, due to the deshielding effect of the adjacent nitrogen and bromine atoms. The protons on the pyrrolidinone ring will likely appear as multiplets in the upfield region.
-
¹³C NMR (Predicted): The carbon NMR spectrum would show five distinct signals. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon of the bromomethyl group (-CH₂Br) would appear in the range of 40-50 ppm. The remaining three carbons of the pyrrolidinone ring would resonate at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(Bromomethyl)pyrrolidin-2-one is predicted to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring, typically around 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the methylene groups in the 2850-3000 cm⁻¹ region and a C-N stretching vibration. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and cleavage of the pyrrolidinone ring. Predicted mass spectral data for various adducts are available.[7]
Synthesis of 1-(Bromomethyl)pyrrolidin-2-one
The synthesis of 1-(Bromomethyl)pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with a source of bromomethylating agent. A common approach is the reaction of 1-(hydroxymethyl)pyrrolidin-2-one with a brominating agent.
General Synthetic Protocol
A plausible synthetic route involves the following steps:
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N-Hydroxymethylation of 2-Pyrrolidinone: 2-Pyrrolidinone is reacted with formaldehyde in an aqueous solution to form 1-(hydroxymethyl)pyrrolidin-2-one. This reaction is typically carried out under neutral or slightly basic conditions.
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Bromination of 1-(Hydroxymethyl)pyrrolidin-2-one: The resulting N-hydroxymethyl derivative is then treated with a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), in an inert solvent like diethyl ether or dichloromethane. This step should be performed under anhydrous conditions and at low temperatures to control the reactivity.
Figure 2: General synthetic scheme for 1-(Bromomethyl)pyrrolidin-2-one.
Experimental Considerations and Causality
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Choice of Brominating Agent: The choice of brominating agent is critical. PBr₃ and SOBr₂ are effective but must be handled with care due to their corrosive and moisture-sensitive nature. The reaction temperature must be carefully controlled to prevent side reactions.
-
Solvent Selection: Anhydrous, non-protic solvents are essential for the bromination step to prevent hydrolysis of the brominating agent and the product.
-
Purification: Purification of the final product is typically achieved by distillation under reduced pressure or by column chromatography on silica gel. The choice of purification method depends on the scale of the reaction and the purity requirements.
Reactivity and Applications in Drug Development
The synthetic utility of 1-(Bromomethyl)pyrrolidin-2-one stems from the reactivity of the C-Br bond in nucleophilic substitution reactions.[8] The bromomethyl group serves as an excellent electrophile, readily reacting with a wide range of nucleophiles.
Nucleophilic Substitution Reactions
1-(Bromomethyl)pyrrolidin-2-one is an effective alkylating agent for various nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions typically proceed via an Sₙ2 mechanism, leading to the formation of a new carbon-nucleophile bond with the introduction of the pyrrolidin-2-one moiety.[9][10]
Figure 3: Reactivity of 1-(Bromomethyl)pyrrolidin-2-one in nucleophilic substitution reactions.
The reactivity of the bromomethyl group can be conceptualized through the intermediacy of an N-acyliminium ion, a highly electrophilic species.[11][12] This transient intermediate readily reacts with nucleophiles present in the reaction medium.
Role in the Synthesis of Antiepileptic Drugs
The pyrrolidinone scaffold is a core component of several antiepileptic drugs, including Levetiracetam and Brivaracetam.[8][13] While specific synthetic routes for these drugs may vary, intermediates structurally related to 1-(Bromomethyl)pyrrolidin-2-one are crucial for introducing the pyrrolidinone moiety. For instance, the alkylation of a suitable chiral amine with a pyrrolidinone-containing electrophile is a key step in many synthetic strategies.[14] The use of such intermediates allows for the efficient construction of the final drug molecules.
Safety and Handling
As a reactive alkylating agent, 1-(Bromomethyl)pyrrolidin-2-one should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][15]
Conclusion
1-(Bromomethyl)pyrrolidin-2-one is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered around the electrophilic bromomethyl group, allows for the straightforward introduction of the biologically relevant pyrrolidinone scaffold into a wide array of molecules. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is paramount for its effective and safe utilization in the development of novel therapeutic agents.
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